molecular formula C22H26ClN3O3S B6002103 N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide

Cat. No.: B6002103
M. Wt: 448.0 g/mol
InChI Key: UQUKOQVQXRFSIH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a pyridinylsulfanylacetyl group, and a piperidinylpropanamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the pyridinylsulfanylacetyl intermediate:

    Coupling with piperidinylpropanamide: The final step involves coupling the two intermediates with a piperidinylpropanamide group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of compounds with different substituents replacing the chloro group.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)acetamide
  • N-[(5-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamic acid 1,1-dimethylethyl ester

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c1-29-19-9-8-17(23)13-18(19)25-20(27)10-7-16-5-4-12-26(14-16)22(28)15-30-21-6-2-3-11-24-21/h2-3,6,8-9,11,13,16H,4-5,7,10,12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKOQVQXRFSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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